(2E)-2-[(2-Chlorophenyl)formamido]-3-(3-nitrophenyl)-N-(prop-2-EN-1-YL)prop-2-enamide
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Overview
Description
(2E)-2-[(2-Chlorophenyl)formamido]-3-(3-nitrophenyl)-N-(prop-2-EN-1-YL)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-Chlorophenyl)formamido]-3-(3-nitrophenyl)-N-(prop-2-EN-1-YL)prop-2-enamide typically involves multi-step organic reactions. One common method is the [2+2+2] cycloaddition reaction, which is known for its efficiency in creating complex polycyclic compounds . This reaction often employs transition metal catalysts such as cobalt, nickel, iridium, or rhodium, combined with chiral ligands to achieve high chemo- and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of ionic liquids as solvents, which can facilitate the preparation of complex organic molecules under mild conditions . The choice of solvent, temperature, and concentration are critical factors that influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2-Chlorophenyl)formamido]-3-(3-nitrophenyl)-N-(prop-2-EN-1-YL)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: Halogen atoms can be substituted with other functional groups, changing the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines.
Scientific Research Applications
(2E)-2-[(2-Chlorophenyl)formamido]-3-(3-nitrophenyl)-N-(prop-2-EN-1-YL)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism by which (2E)-2-[(2-Chlorophenyl)formamido]-3-(3-nitrophenyl)-N-(prop-2-EN-1-YL)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Properties
IUPAC Name |
2-chloro-N-[(E)-1-(3-nitrophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-2-10-21-19(25)17(12-13-6-5-7-14(11-13)23(26)27)22-18(24)15-8-3-4-9-16(15)20/h2-9,11-12H,1,10H2,(H,21,25)(H,22,24)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKONXCXUUAOMW-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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